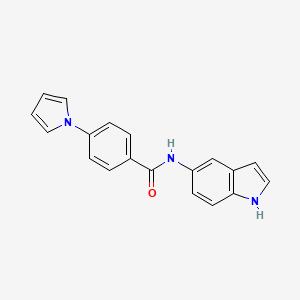

N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide

Description

N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring an indole moiety at the N1 position and a pyrrole ring at the para position of the benzamide core. This structure combines aromatic heterocycles known for their electronic and steric effects, which may influence binding affinity, solubility, and reactivity.

Properties

Molecular Formula |

C19H15N3O |

|---|---|

Molecular Weight |

301.3 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-4-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C19H15N3O/c23-19(21-16-5-8-18-15(13-16)9-10-20-18)14-3-6-17(7-4-14)22-11-1-2-12-22/h1-13,20H,(H,21,23) |

InChI Key |

QGFDYSZFKDGIEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide typically involves the condensation of indole derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the desired indole product

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The indole and pyrrole groups in the target compound provide electron-rich aromatic systems, contrasting with the electron-withdrawing acetyloxy group in Compound 13 .

- Steric Hindrance: Bulkier substituents (e.g., tert-butyl in , quinazolinone in Compound 155) reduce conformational flexibility compared to the target compound’s planar heterocycles .

Spectroscopic and Analytical Data

- FTIR and NMR () : Benzimidazole-containing analogs exhibit characteristic NH stretches (~3400 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹). The target compound’s indole NH and pyrrole C-H stretches would likely appear at similar regions, necessitating advanced techniques (e.g., 2D NMR) to resolve overlapping signals .

- HRMS () : High-resolution mass spectrometry confirmed the molecular ion peak of Compound 13 (m/z 347.0939), a critical step for validating the target compound’s purity .

Biological Activity

N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound notable for its complex structure, which integrates both indole and pyrrole moieties. This unique configuration contributes to its diverse biological activities, particularly in the field of oncology. The compound's molecular formula and weight are approximately and 296.34 g/mol, respectively .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may function as an inhibitor of specific enzymes or receptors implicated in cancer cell proliferation and survival, thereby modulating pathways related to inflammation and apoptosis .

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting kinases involved in cancer progression, particularly the ERK5 pathway, which is associated with increased cellular proliferation and survival .

- Binding Affinity : Interaction studies using techniques such as surface plasmon resonance demonstrate that this compound has a significant binding affinity for various biological targets .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its structural analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Indole and pyrrole moieties | Anticancer properties |

| N-(1H-indol-6-yl)-4,5-dimethoxy-benzamide | Indole moiety, methoxy groups | Anticancer properties |

| Benzamide | Simplest amide derivative | Various pharmaceutical applications |

| 4-(3-Pyridyl)-N-(pyridinyl)benzamide | Pyridine and benzamide linkage | Antimicrobial activity |

This table highlights how the dual heterocyclic structure of this compound enhances its potential interactions compared to simpler compounds like benzamide .

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of compounds similar to this compound. For instance, research has shown that modifications to the compound can lead to improved bioavailability and potency against cancer cell lines. In vitro studies have indicated that derivatives exhibit IC50 values in the low micromolar range against various cancer types .

Example Case Study:

A study conducted on a series of pyrrole carboxamides demonstrated their effectiveness as ERK5 inhibitors, with some compounds achieving nanomolar potency. This illustrates the potential for this compound derivatives in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.